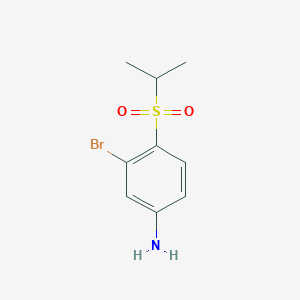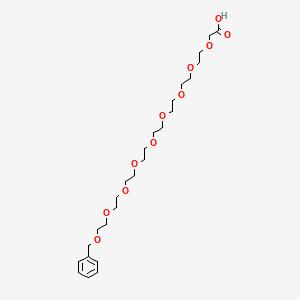
Isopropyldiphenylsulfonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyldiphenylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C15H17BF4S. It is a sulfonium salt where the sulfonium cation is bonded to two phenyl groups and an isopropyl group, with tetrafluoroborate as the counterion. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyldiphenylsulfonium tetrafluoroborate typically involves the reaction of diphenyl sulfide with an alkylating agent in the presence of a silver tetrafluoroborate catalyst. One common method includes the reaction of diphenyl sulfide with isopropyl iodide in nitromethane, followed by the addition of silver tetrafluoroborate . The reaction mixture is stirred at room temperature under nitrogen, and the product is precipitated by the addition of diethyl ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: Isopropyldiphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diphenyl sulfoxide, while nucleophilic substitution with sodium cyanide can produce isopropyl cyanide.
科学的研究の応用
Isopropyldiphenylsulfonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological redox processes.
Medicine: Research into its potential as a drug delivery agent and its role in photodynamic therapy is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism of action of isopropyldiphenylsulfonium tetrafluoroborate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The sulfonium cation can stabilize negative charges and activate substrates for nucleophilic attack . This property is particularly useful in catalyzing reactions such as the Mukaiyama aldol reaction and glycosylation.
類似化合物との比較
- Cyclopropyldiphenylsulfonium tetrafluoroborate
- Triphenylsulfonium tetrafluoroborate
- Methyldiphenylsulfonium tetrafluoroborate
Comparison: Isopropyldiphenylsulfonium tetrafluoroborate is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to other sulfonium salts. This uniqueness makes it particularly effective in specific synthetic applications where other sulfonium salts may not perform as well .
特性
分子式 |
C15H17BF4S |
|---|---|
分子量 |
316.2 g/mol |
IUPAC名 |
diphenyl(propan-2-yl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H17S.BF4/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-13H,1-2H3;/q+1;-1 |
InChIキー |
OYVGOJMOYZVZFZ-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CC(C)[S+](C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)

![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)






![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
